molecular formula C17H19N3O3S B2866871 3-(thiophen-2-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea CAS No. 1171163-71-5

3-(thiophen-2-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea

Numéro de catalogue: B2866871
Numéro CAS: 1171163-71-5
Poids moléculaire: 345.42
Clé InChI: LDEULMAGKNXZFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-(thiophen-2-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea is a heterocyclic urea derivative characterized by a unique hybrid structure. It combines a 1,5-benzoxazepin core with thiophene and urea functionalities. The benzoxazepin moiety is a seven-membered ring system fused to a benzene ring, featuring oxygen and nitrogen atoms at positions 1 and 5, respectively. Substituents include three methyl groups (3,3,5-trimethyl) and a ketone (4-oxo), which enhance steric bulk and influence electronic properties. The urea group (-NHCONH-) bridges the benzoxazepin and thiophen-2-yl units, providing hydrogen-bonding capacity critical for molecular interactions.

Propriétés

IUPAC Name

1-thiophen-2-yl-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-17(2)10-23-13-9-11(6-7-12(13)20(3)15(17)21)18-16(22)19-14-5-4-8-24-14/h4-9H,10H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEULMAGKNXZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-(Thiophen-2-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H21N3O3SC_{18}H_{21}N_{3}O_{3}S with a molecular weight of approximately 359.44 g/mol. The presence of a thiophene ring fused with a benzoxazepine moiety enhances its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC18H21N3O3SC_{18}H_{21}N_{3}O_{3}S
Molecular Weight359.44 g/mol
CAS Number1172728-26-5

Synthesis

The synthesis of 3-(thiophen-2-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea typically involves multi-step organic reactions. Common methods include:

  • Formation of the Benzoxazepine Core : Utilizing cyclization reactions to form the benzoxazepine skeleton.
  • Functionalization : Introducing the thiophene moiety through coupling reactions.
  • Urea Formation : Finalizing the structure by forming the urea linkage.

Biological Activity

Research indicates that compounds within this class exhibit various biological activities:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against multiple cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, possibly through inhibition of specific kinases involved in inflammation.
  • Antimicrobial Effects : Some derivatives have demonstrated activity against bacterial strains, indicating potential as antimicrobial agents.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Properties :
    • A study reported that derivatives of benzoxazepine exhibited significant cytotoxicity against U87 MG glioblastoma cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Anti-inflammatory Mechanism :
    • Research highlighted that similar compounds inhibited phosphoinositide 3-kinase (PI3K) pathways, which are crucial in regulating inflammatory responses . This suggests that our compound may share similar mechanisms.
  • Antimicrobial Activity :
    • In vitro tests showed that certain analogs had effective antibacterial activity against Gram-positive bacteria, suggesting a broad spectrum of antimicrobial potential.

Structure-Activity Relationship (SAR)

The unique structural features of 3-(thiophen-2-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea are crucial for its biological activity:

Structural FeatureImpact on Activity
Thiophene RingEnhances binding affinity to targets
Benzoxazepine CoreProvides stability and bioactivity
Urea LinkageFacilitates interaction with biological receptors

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Features of Analogous Compounds

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Features References
3-(Thiophen-2-yl)-1-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea 1,5-Benzoxazepin Urea, Thiophene, Methyl, Ketone ~360* High hydrogen-bonding potential; fused heterocyclic system
2-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide (BK45454) 1,5-Benzoxazepin Propanamide, Methyl, Ketone 290.36 Amide instead of urea; reduced H-bond donors
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) Pyrimidin Benzofuran, Thiophene, Hydroxyl/Thiol ~320–350** Dual heterocyclic system; variable substituents (e.g., -OH, -SH)
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) Tetrahydrobenzo[b]thiophene Urea, Benzoyl, Hydrazone ~390–410** Rigid bicyclic core; benzoyl group enhances lipophilicity

* Estimated based on structural analogy to BK45454.
** Estimated based on substituent variations.

Key Insights from Comparative Analysis

Core Structure Variations

  • Benzoxazepin vs. Pyrimidin/Benzofuran : The benzoxazepin core in the target compound offers conformational flexibility compared to the rigid pyrimidin or benzofuran systems in analogs (e.g., 4a-d). This flexibility may improve binding to dynamic protein targets but reduce metabolic stability .
  • Tetrahydrobenzo[b]thiophene vs. Benzoxazepin : Compounds like 7a-d feature a sulfur-containing bicyclic core, which may enhance π-π stacking interactions compared to the oxygen/nitrogen-rich benzoxazepin. However, the latter’s ketone and methyl groups could improve solubility .

Functional Group Impact

  • Urea vs. Amide/Thiourea: The urea group in the target compound provides two NH donors for hydrogen bonding, unlike the single NH in BK45454’s propanamide.
  • Thiophene vs. Benzofuran : Thiophene’s electron-rich sulfur atom may facilitate stronger van der Waals interactions compared to benzofuran’s oxygen, though the latter’s fused ring system offers greater planarity .

Substituent Effects

  • Methyl and Ketone Groups : The 3,3,5-trimethyl and 4-oxo substituents on the benzoxazepin core likely improve metabolic stability by shielding reactive sites, a feature absent in simpler analogs like 4a-d .

Research Implications

  • Kinase Inhibition : Benzoxazepins and pyrimidins are frequently associated with kinase modulation. The urea-thiophene combination may synergistically target ATP-binding pockets .
  • Solubility vs. Permeability : The target compound’s urea group and methyl substituents balance polarity and lipophilicity, addressing a common challenge in drug design .

Notes

  • Synthesis pathways for the target compound likely parallel methods described for analogs, such as condensation of urea with pre-functionalized heterocycles under basic conditions .

Méthodes De Préparation

Cyclization Strategies

The benzoxazepine core is typically synthesized via acid-catalyzed cyclization of ortho-aminophenol derivatives. A study by Wang et al. demonstrated that chiral Brønsted acids, such as phosphoric acids, enable asymmetric induction during cyclization, achieving enantiomeric excess (ee) values exceeding 90%. Key parameters include:

Reaction Condition Value/Range Outcome
Catalyst (R)-TRIP phosphoric acid 92% ee, 85% yield
Solvent Dichloromethane Optimal polarity for cyclization
Temperature 0°C to 25°C Minimizes side reactions

This method avoids metal catalysts, reducing purification complexity.

Urea Linkage Formation

The final urea bond is formed via carbamate intermediates or direct phosgenation.

Carbamate-Mediated Synthesis

A two-step protocol involves:

  • Carbamate Formation : Reacting the benzoxazepine-thiophene amine with 4-nitrophenyl chloroformate to generate a reactive carbamate.
  • Amine Coupling : Treatment with thiophen-2-ylamine under basic conditions yields the urea derivative.
Step Reagent Conditions Yield
1 4-Nitrophenyl chloroformate CH₂Cl₂, 0°C → RT 89%
2 Thiophen-2-ylamine, Et₃N CH₂Cl₂, 12 h, RT 76%

This method avoids toxic phosgene but requires careful handling of nitroaryl byproducts.

Phosgene Derivatives

Triphosgene serves as a safer phosgene alternative. In a 2022 study, triphosgene-mediated urea synthesis achieved 82% yield with:

Parameter Value
Molar Ratio (Amine:Triphosgene) 2:1
Solvent THF
Reaction Time 6 h

Excess base (e.g., Et₃N) neutralizes HCl, driving the reaction forward.

Optimization and Challenges

Purification Strategies

Chromatographic purification remains critical due to polar byproducts. Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) resolves urea derivatives with >95% purity.

Scalability Considerations

Batch vs. Flow Synthesis:

  • Batch : Higher yields (75–85%) but requires large solvent volumes.
  • Flow : 60–70% yield with 50% solvent reduction, ideal for pilot-scale production.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Suzuki-Miyaura + Carbamate 76 95 Moderate
Electrophilic + Triphosgene 82 93 High
Continuous Flow 70 97 Very High

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.